molecular formula C14H23N3O2 B15257935 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid

Cat. No.: B15257935
M. Wt: 265.35 g/mol
InChI Key: BJXXLXMHOLHJBF-UHFFFAOYSA-N
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Description

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclobutane ring, a pyrazole ring, and an amino acid moiety

Preparation Methods

The synthesis of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves multiple steps, including the formation of the cyclobutane ring and the pyrazole ring, followed by their coupling. The synthetic route typically starts with the preparation of the cyclobutane ring through cyclization reactions. The pyrazole ring is then synthesized separately, often using hydrazine derivatives and diketones. The final step involves coupling the two rings through a series of reactions, including amination and carboxylation, under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar compounds to 1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid include other cyclobutane derivatives and pyrazole-containing compounds. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. For example:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

1-[2-amino-1-[2-(2-methylpropyl)pyrazol-3-yl]ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H23N3O2/c1-10(2)9-17-12(4-7-16-17)11(8-15)14(13(18)19)5-3-6-14/h4,7,10-11H,3,5-6,8-9,15H2,1-2H3,(H,18,19)

InChI Key

BJXXLXMHOLHJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

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